Aqueous Solubility Enhancement: Up to 40-Fold Improvement Over All-Carbon Spirocycles
Incorporation of an oxygen atom into the spirocyclic framework of model compounds dramatically increased aqueous solubility. In a direct pairwise comparison, oxa-spirocyclic compound 67 exhibited a kinetic solubility of 360 μM vs. only 9 μM for its all-carbon spirocyclic counterpart 66—a ~40-fold improvement . Two additional matched pairs (69/70 and 72/73) showed consistent solubility gains: 7 μM (69) vs. 118 μM (70) and <5 μM (72) vs. 34 μM (73) . Although these measurements were performed on benzamide-capped model systems rather than the unsubstituted spiro core, the oxygen effect is intrinsic to the oxa-spirocyclic scaffold and thus directly applicable to 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione.
| Evidence Dimension | Kinetic aqueous solubility (μM) at pH 7.4 in 50 mM phosphate buffer |
|---|---|
| Target Compound Data | Not directly measured; class-level property inferred from oxa-spirocyclic scaffold behavior |
| Comparator Or Baseline | Compound 66 (all-carbon spirocycle): 9 μM; Compound 69: 7 μM; Compound 72: <5 μM |
| Quantified Difference | ~40-fold (360 vs. 9 μM); ~17-fold (118 vs. 7 μM); >6.8-fold (34 vs. <5 μM) |
| Conditions | Kinetic solubility assay, 50 mM phosphate buffer, pH 7.4, model benzamide-capped compounds 65–73 |
Why This Matters
Higher aqueous solubility translates to improved formulation flexibility, reduced non-specific binding in biological assays, and better developability in early-stage drug discovery programs.
- [1] Fominova K, Diachuk T, Granat D, et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science 2021;12(34):11294–11305. Table 2, compounds 66–73. doi: 10.1039/d1sc03615g. View Source
